molecular formula C12H13N3O2 B1332212 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 54052-76-5

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1332212
CAS No.: 54052-76-5
M. Wt: 231.25 g/mol
InChI Key: MYCQVAUSXCWYKG-UHFFFAOYSA-N
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Description

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of an amino group at the 6th position and a phenylethyl group at the 1st position of the pyrimidine ring, along with two keto groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. One efficient method reported involves the use of the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates the reaction under mild conditions . The optimized reaction conditions lead to the precipitation of pure products after only 5 to 10 minutes of reaction time.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group at the 6th position can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

    Oxidation and Reduction Reactions: The keto groups at the 2nd and 4th positions can undergo oxidation and reduction reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Condensation Reactions: Reagents such as aldehydes and ketones are used, often in the presence of a catalyst.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Condensation Reactions: Condensation products such as imines and enamines.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.

Scientific Research Applications

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-1-(2-phenylethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-10-8-11(16)14-12(17)15(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,13H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCQVAUSXCWYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=O)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362814
Record name 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54052-76-5
Record name 6-amino-1-(2-phenylethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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